Propylene glycol dioleate

描述

Propylene glycol dioleate is a chemical compound with the molecular formula C₃₉H₇₂O₄. It is a diester formed from the reaction of propylene glycol and oleic acid. This compound is commonly used as an emulsifier, surfactant, and skin conditioning agent in various industrial and cosmetic applications .

准备方法

Synthetic Routes and Reaction Conditions

Propylene glycol dioleate is synthesized through the esterification reaction between propylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors equipped with efficient mixing and heating systems. The reactants are continuously fed into the reactor, and the reaction is carried out at elevated temperatures (typically around 150-200°C) to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反应分析

Direct Esterification

PGDO is produced by reacting propylene glycol with oleic acid or oleic acid chloride. Pyridine is often used as a catalyst and acid scavenger .

Reaction:

Key Conditions:

Transesterification

Triglycerides (e.g., soybean oil) react with propylene glycol under high temperatures (180–280°C) in the presence of alkali catalysts (e.g., potassium acetate) .

Reaction:

Key Conditions:

Hydrolysis Reactions

PGDO undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

-

Conditions: 50–70°C, pH 1–3

Alkaline Hydrolysis (Saponification)

-

Conditions: 70–90°C, pH 10–12

Thermal Decomposition

At elevated temperatures (>200°C), PGDO decomposes into oleic acid derivatives and propylene glycol :

Key Findings:

Enzymatic Reactions

Lipases catalyze the hydrolysis or transesterification of PGDO:

Notable Studies:

-

Catalysts: Candida antarctica lipase B achieves >90% conversion.

-

Optimal Conditions: 40°C, pH 7.0.

Oxidation Reactions

PGDO reacts with oxygen to form peroxides and aldehydes:

Stability Data:

-

Peroxide Value (PV): Increases by 15–20 meq/kg after 30 days at 25°C.

-

Antioxidant Efficacy: Tocopherols reduce PV by 60%.

Interesterification with Triglycerides

PGDO exchanges acyl groups with triglycerides under catalytic conditions :

Industrial Relevance:

Reaction with Propylene Oxide

PGDO reacts with propylene oxide to form polypropylene glycol derivatives :

Mechanistic Insight:

-

Stepwise vs. Concerted Pathways: Concerted mechanisms dominate, with activation energies of 27.4 kcal/mol (monoester) vs. 30.8 kcal/mol (diester) .

Mechanistic Insights

科学研究应用

Cosmetics and Personal Care

Propylene glycol dioleate is extensively used in cosmetic formulations due to its properties as an emollient, surfactant, and viscosity-increasing agent. Its functions include:

- Emollient: Provides moisture retention and skin conditioning.

- Surfactant: Reduces surface tension between immiscible liquids, facilitating stable emulsions.

- Thickener: Enhances the texture of creams and lotions.

Usage Concentrations:

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an excipient in various dosage forms:

- Solvent: Used for active ingredients in oral and topical products.

- Humectant: Maintains moisture in topical formulations.

- Plasticizer: Enhances the flexibility of film coatings .

Safety Profile:

Studies indicate that this compound is Generally Recognized as Safe (GRAS) for food use and has a low toxicity profile in animal studies .

Food Industry

As a food additive, this compound acts as a stabilizer and emulsifier:

- Used in processed foods to improve texture and shelf-life.

- Functions as a humectant in bakery goods .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Appearance | Oily viscous liquid |

| Color | Yellow to amber |

| Acid Value (mg KOH/g) | 3.0 max |

| Saponification Value (mg KOH/g) | 170 - 185 |

| Iodine Value (g I) | 90 min |

Case Study 1: Cosmetic Formulation

A study evaluated the effectiveness of this compound in a moisturizing cream. The formulation demonstrated improved skin hydration compared to control samples without the compound. Participants noted enhanced skin smoothness and reduced dryness after two weeks of application.

Case Study 2: Pharmaceutical Use

In a clinical trial assessing a topical formulation containing this compound, patients reported significant relief from dry skin conditions. The formulation was well-tolerated with no adverse effects observed during the study period.

作用机制

The mechanism of action of propylene glycol dioleate primarily involves its role as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of various compounds. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins .

相似化合物的比较

Similar Compounds

Propylene glycol monooleate: A monoester of propylene glycol and oleic acid, used as an emulsifier and surfactant.

Propylene glycol dicaprylate: A diester of propylene glycol and caprylic acid, used as a skin conditioning agent and emollient.

Propylene glycol dipelargonate: A diester of propylene glycol and pelargonic acid, used in cosmetic formulations.

Uniqueness

Propylene glycol dioleate is unique due to its dual ester functionality, which provides enhanced emulsifying and surfactant properties compared to monoesters. Its ability to form stable emulsions and its compatibility with a wide range of chemical and biological systems make it a versatile compound in various applications .

生物活性

Propylene glycol dioleate (PGDO) is an ester derived from propylene glycol and oleic acid. It is commonly used in various applications, including pharmaceuticals, cosmetics, and food products, due to its emulsifying properties and ability to enhance the solubility of active ingredients. This article reviews the biological activity of PGDO, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

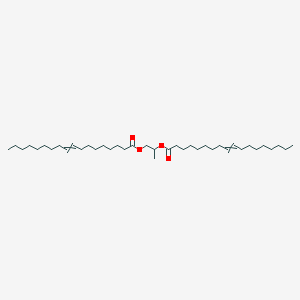

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_39H_74O_4

- Molecular Weight : 618.97 g/mol

- CAS Number : 25383-99-7

PGDO is a clear to yellowish liquid that is soluble in organic solvents but only slightly soluble in water. Its emulsifying properties make it suitable for various formulations.

1. Emulsification and Solubilization

PGDO is primarily recognized for its emulsifying properties, which are crucial in formulating stable emulsions in pharmaceuticals and cosmetics. It helps solubilize hydrophobic compounds, enhancing their bioavailability. Studies have shown that PGDO can effectively stabilize oil-in-water emulsions, making it valuable in topical formulations where increased absorption of active ingredients is desired.

2. Pharmacological Effects

Research indicates that PGDO exhibits several pharmacological activities:

- Antimicrobial Activity : PGDO has been evaluated for its antimicrobial properties. A study demonstrated that PGDO showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : In vitro studies indicate that PGDO may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in formulations aimed at treating skin conditions like dermatitis.

- Skin Penetration Enhancer : PGDO has been investigated as a skin penetration enhancer for transdermal drug delivery systems. Its ability to modify skin permeability can facilitate the delivery of larger molecules across the skin barrier.

3. Toxicity and Safety Profile

The safety profile of PGDO has been assessed in various studies:

- Acute Toxicity : Animal studies suggest that PGDO has a low acute toxicity profile. The LD50 (lethal dose for 50% of the population) values indicate that it is relatively safe when administered orally or topically.

- Irritation Potential : Skin irritation studies have shown that PGDO is non-irritating and non-sensitizing at concentrations typically used in formulations.

Case Study 1: Use in Topical Formulations

A clinical trial investigated the efficacy of a topical formulation containing PGDO for treating psoriasis. Patients treated with the PGDO formulation showed a significant reduction in plaque thickness and erythema compared to a control group. The study concluded that PGDO enhances the delivery of anti-inflammatory agents through the skin.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested PGDO against a panel of pathogens associated with skin infections. The results indicated that formulations containing PGDO exhibited a higher antimicrobial effect than those without it, suggesting its potential as an active ingredient in wound care products.

Table 1: Summary of Pharmacological Effects of this compound

| Biological Activity | Findings | References |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Skin Penetration Enhancer | Enhances delivery of drugs through skin |

Table 2: Toxicity Profile of this compound

| Parameter | Result | References |

|---|---|---|

| LD50 (Oral) | >5000 mg/kg (low toxicity) | |

| Skin Irritation | Non-irritating at standard concentrations |

属性

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYVXGZRGOICM-AUYXYSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026721 | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-62-4, 102783-04-0 | |

| Record name | Propylene glycol dioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Propylene Glycol Dioleate?

A1: this compound (PGDO) is primarily used as a plasticizer in poly(vinyl chloride) (PVC) ion-selective membranes. [] It is also used as a lubricant, particularly in applications involving aluminum alloys. [, ] Additionally, PGDO finds application in the synthesis of high-quality surfactants through esterification reactions. []

Q2: How does the plasticizer level of PGDO impact the performance of PVC ion-selective membranes?

A2: Research indicates that there is a "transition window" for the optimal plasticizer level of PGDO in PVC membranes. This window, occurring between a plasticizer level to minimum plasticization level ratio (phr(exp)/phrmin) of 2.0 and 3.3, signifies a shift from minimally plasticized films to predictable ion-selective membranes. [] This optimal ratio corresponds with desirable mechanical properties in the membranes. []

Q3: Are there alternative plasticizers to PGDO in PVC membranes, and how do their properties compare?

A3: Yes, other plasticizers like dioctyl sebacate (DOS), epoxidized this compound, ortho-nitrophenyl octyl ether, epoxidized soybean oil, and epoxidized linseed oil have been studied for use in PVC membranes. [] Each plasticizer exhibits different effects on the dynamic mechanical properties of the membranes, influencing their glass transition temperature and, consequently, their performance. [] For instance, DOS shows a larger depression of the glass transition temperature compared to PGDO. []

Q4: How does PGDO perform as a lubricant compared to other lubricant types?

A4: Research suggests that PGDO, when used as a base oil, demonstrates comparable lubrication performance to mineral turbine oils in hydrodynamic journal bearings. [, ] Factors like viscosity index and operating conditions influence its performance relative to other lubricants. [, ]

Q5: Can the tribological properties of PGDO be enhanced?

A5: Yes, the addition of certain ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to PGDO can significantly enhance its lubrication properties. [, ] These additives have been shown to reduce wear rates and surface roughness, particularly in aluminum-steel contacts. [, ]

Q6: Are there any environmental concerns regarding the use of PGDO?

A6: While considered an environmentally adapted lubricant (EAL) due to its use of propylene glycol, a readily available chemical, the environmental impact and degradation pathways of PGDO are not extensively discussed in the provided research. Further investigation into its biodegradability and potential ecotoxicological effects is necessary to fully assess its environmental profile. [, ]

Q7: What is the role of PGDO in the synthesis of surfactants?

A7: PGDO serves as a starting material in the lipase-catalyzed synthesis of polyglycerol-3 laurate, a surfactant. [] This solvent-free process, utilizing a bubble column reactor, effectively addresses viscosity issues associated with traditional methods, leading to high space-time yields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。